N-((naphthalen-1-ylcarbamoyl)carbamoyl)-N-phenylbenzenesulfonamide
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Overview
Description
N-((naphthalen-1-ylcarbamoyl)carbamoyl)-N-phenylbenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a carbamoyl group, and a benzenesulfonamide moiety
Mechanism of Action
Target of Action
Similar compounds have been known to interact with vital enzymes and disrupt the membrane architecture of prokaryotic cells .
Mode of Action
It can be inferred that the compound interacts with its targets, leading to changes in their function and potentially inhibiting their activity .
Biochemical Pathways
N-((naphthalen-1-ylcarbamoyl)carbamoyl)-N-phenylbenzenesulfonamide affects several biochemical pathways. The differentially expressed genes (DEGs) under its treatment were significantly enriched in cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . Significant metabolic pathways include steroid biosynthesis and ABC transporters .
Result of Action
The molecular and cellular effects of this compound’s action include changes in the microscopic morphology of R. solani, such as hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts . Under a transmission electron microscope, the cell wall was separated, the subcellular organelles were disintegrated, and the septum disappeared .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((naphthalen-1-ylcarbamoyl)carbamoyl)-N-phenylbenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of naphthalen-1-yl isocyanate, which is then reacted with phenylbenzenesulfonamide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under precise temperature and pressure conditions. Catalysts may be used to increase the reaction rate and yield. The final product is typically purified through crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-((naphthalen-1-ylcarbamoyl)carbamoyl)-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction: The carbamoyl groups can be reduced to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Naphthoquinones and related derivatives.
Reduction: Primary and secondary amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-((naphthalen-1-ylcarbamoyl)carbamoyl)-N-phenylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific proteins makes it a candidate for drug development, particularly in targeting diseases where enzyme regulation is crucial.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals aimed at treating conditions such as cancer, bacterial infections, and inflammatory diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its structural properties make it suitable for applications in polymers, coatings, and other materials that require specific chemical functionalities.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-carboxamide: Similar in structure but lacks the sulfonamide group.
Phenylbenzenesulfonamide: Contains the sulfonamide group but lacks the naphthalene ring.
Naphthalen-1-yl isocyanate: A precursor in the synthesis of the target compound.
Uniqueness
N-((naphthalen-1-ylcarbamoyl)carbamoyl)-N-phenylbenzenesulfonamide is unique due to the combination of its structural components. The presence of both the naphthalene ring and the sulfonamide group allows for a wide range of chemical reactivity and biological activity, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
1-(benzenesulfonyl)-3-(naphthalen-1-ylcarbamoyl)-1-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4S/c28-23(25-22-17-9-11-18-10-7-8-16-21(18)22)26-24(29)27(19-12-3-1-4-13-19)32(30,31)20-14-5-2-6-15-20/h1-17H,(H2,25,26,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFCXJHFDLUITI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C(=O)NC(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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